N-(4-Anilinodiazenylphenyl)acetamide
Description
N-(4-Anilinodiazenylphenyl)acetamide is an acetamide derivative characterized by a diazenyl (-N=N-) group bridging an aniline moiety and a phenyl ring, which is further substituted with an acetamide group. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry.
Properties
CAS No. |
5201-72-9 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[4-(anilinodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O/c1-11(19)15-12-7-9-14(10-8-12)17-18-16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,19)(H,16,17) |
InChI Key |
NVDWECOCROVVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Anilinodiazenylphenyl)acetamide typically involves the diazotization of aniline followed by coupling with acetanilide. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with acetanilide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Anilinodiazenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, amine derivatives, and various substituted phenylacetamides.
Scientific Research Applications
N-(4-Anilinodiazenylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Anilinodiazenylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
Key Insights :
- The diazenyl group in the target compound distinguishes it from analogs with single amine (e.g., N-(4-aminophenyl)acetamide) or azido substituents.
- Electron-withdrawing groups (e.g., -NO₂ in N-(4-nitrophenethyl)acetamide) reduce electron density on the aromatic ring compared to the electron-rich anilinodiazenyl group.
Key Insights :
- The target compound’s synthesis likely involves diazotization of an aniline precursor, followed by coupling to a phenylacetamide intermediate.
- In contrast, azido analogs (e.g., 2-azido-N-(4-fluorophenyl)acetamide) utilize azide-alkyne cycloaddition or substitution reactions.
Physicochemical Properties
Comparative Data:
Key Insights :
- The diazenyl group increases molecular weight and hydrophobicity compared to simpler acetamides (e.g., N-(4-fluorophenyl)-2-hydroxyacetamide).
- Electron-withdrawing substituents (e.g., -NO₂) reduce solubility in polar solvents.
Activity Profiles:
Key Insights :
- Fluorinated analogs (e.g., N-(4-fluorophenyl)-2-hydroxyacetamide) show enhanced bioavailability due to improved metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
